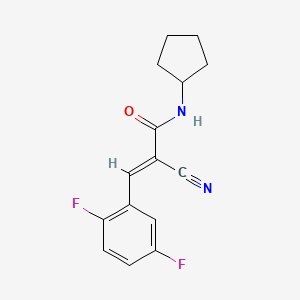![molecular formula C21H14Cl2F2N2O4S B2951189 N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide CAS No. 685114-18-5](/img/structure/B2951189.png)
N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C21H14Cl2F2N2O4S and its molecular weight is 499.31. The purity is usually 95%.
BenchChem offers high-quality N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anthelmintic and Fasciolicide Properties
This compound, also known as rafoxanide, is known for its anthelmintic and fasciolicide properties . It is used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries .
Inhibitor of Chitinase
Rafoxanide has been reported to be an efficient inhibitor of chitinase in Onchocerca volvulus . This could potentially be used in the treatment of diseases caused by this parasite.
Antifungal and Antibacterial Activity
Salicylanilides, a class of compounds to which this compound belongs, display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Antimycobacterial Activity
Salicylanilides have also been reported to have antimycobacterial activity . This could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Inhibitors of Interleukin-12p40 Production
Some studies have identified the salicylanilide esters of N-protected amino acids as selective inhibitors of Interleukin-12p40 production . This could potentially be used in the treatment of diseases where Interleukin-12p40 is overproduced.
Inhibitors of the Protein Kinase Epidermal Growth Factor Receptor (EGFR PTK)
Salicylanilide esters of N-protected amino acids have also been identified as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK) . This could potentially be used in the treatment of diseases where EGFR PTK is overactive.
Potential SARS-CoV-2 Replication Reduction
A recent study showed that some halogenated salicylanilides can reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model . This suggests potential applications in the treatment of COVID-19.
Potential Antileishmanial Agents
Halogenated salicylanilides are also being studied as potential antileishmanial agents . This could potentially be used in the treatment of diseases caused by Leishmania parasites.
properties
IUPAC Name |
N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F2N2O4S/c22-13-6-4-12(5-7-13)11-32(30,31)18-9-8-14(10-15(18)23)26-21(29)27-20(28)19-16(24)2-1-3-17(19)25/h1-10H,11H2,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXGYDPGZKXMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)

![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
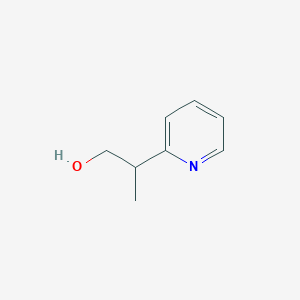
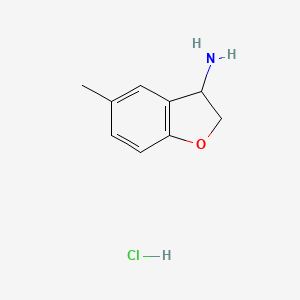
![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)
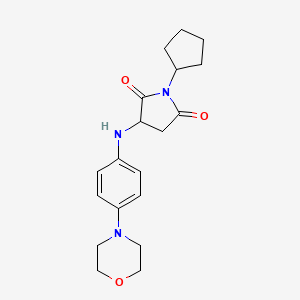
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2951119.png)

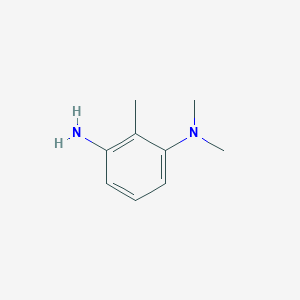
![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
